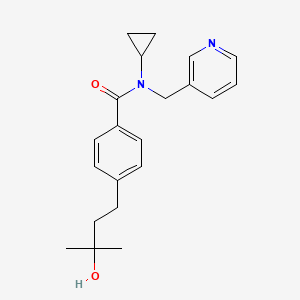

![molecular formula C20H23NO2 B5559144 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5559144.png)

3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide

Description

Synthesis Analysis

The synthesis of compounds similar to 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide often involves complex organic reactions. For example, the synthesis of related benzamides involves reactions between different chemical entities, such as N,N-disubstituted ethylenediamines, aminomethylpyrrolidines, and aminopyrrolidines, to achieve the desired structural configurations and functionalities (Iwanami et al., 1981).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide is characterized by detailed X-ray diffraction techniques and computational methods. For instance, the molecular structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray single crystal diffraction and density functional theory (DFT) calculations, revealing its triclinic system and the agreement between experimental and calculated geometrical parameters (S. Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of benzamide derivatives are influenced by their molecular structure. For example, the introduction of various substituents at specific positions on the benzamide framework can significantly alter the compound's reactivity and interaction with biological targets, as demonstrated in studies on benzamides with neuroleptic activity (Iwanami et al., 1981).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are often determined using spectroscopic techniques and X-ray crystallography, providing insights into the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are central to understanding the compound's potential applications and mechanisms of action. For instance, the study of substituted benzamides has revealed their potential as neuroleptics, highlighting the importance of chemical properties in drug design and development (Iwanami et al., 1981).

Scientific Research Applications

Molecular Structure Analysis and Antioxidant Activity

- A study by Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, and Kepekci (2015) investigated the structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction, IR spectroscopy, and density functional theory (DFT). This research provides insights into the molecular geometry, electronic properties, and antioxidant activities of related compounds (Demir et al., 2015).

Synthesis and Neuroleptic Activity

- Research by Iwanami Sumio and colleagues (1981) on the synthesis and neuroleptic activity of benzamides, including compounds structurally similar to 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide, revealed insights into the correlation between structure and neuroleptic activity. This study could inform the therapeutic potential of such compounds in treating psychosis (Iwanami Sumio et al., 1981).

Cellular Recovery Studies

- Jacobson, Smith, Wielckens, Hilz, and Jacobson (1985) explored the effect of 3-methoxybenzamide (MBA), a potent inhibitor of ADP-ribosylation, on cell recovery from DNA damage. This research is relevant for understanding the cellular mechanisms influenced by similar compounds (Jacobson et al., 1985).

Dopamine D-2 Receptors Binding

- Köhler, Hall, Ögren, and Gawell (1985) investigated the binding of raclopride, a substituted benzamide drug, to dopamine D-2 receptors. This study offers valuable information on the interaction of structurally related benzamides with neurological receptors (Köhler et al., 1985).

Synthesis for Radiopharmaceutical Applications

- Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Van Hoof, and Janssen (1990) described the synthesis of a compound, (S)-BZM, related to 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide, for radiopharmaceutical applications. Their work highlights the synthetic pathways relevant to the development of diagnostic agents (Bobeldijk et al., 1990).

Antihyperglycemic Agent Synthesis

- Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, and Awano (1999) synthesized derivatives of benzamide as antihyperglycemic agents, providing insights into the potential therapeutic applications of compounds like 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide in diabetes treatment (Nomura et al., 1999).

Corrosion Inhibition Studies

- Mishra, Verma, Lgaz, Srivastava, Quraishi, and Ebenso (2018) conducted studies on N-Phenyl-benzamide derivatives for mild steel acidic corrosion, highlighting the industrial application of similar compounds in materials science (Mishra et al., 2018).

Antimicrobial Activity Research

- Priya, Swamy, Tejesvi, Basappa, Sarala, Gaonkar, Naveen, Prasad, and Rangappa (2006) synthesized and evaluated new benzamide derivatives for their antimicrobial efficacy, demonstrating the potential of similar compounds in pharmaceutical applications (Priya et al., 2006).

Inhibitors of Poly(ADP-ribose) Synthetase

- Purnell and Whish (1980) discovered that benzamides substituted in the 3-position, such as 3-aminobenzamide and 3-methoxybenzamide, are potent inhibitors of poly(ADP-ribose) synthetase, which is significant for understanding the biochemical pathways influenced by these compounds (Purnell & Whish, 1980).

properties

IUPAC Name |

3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-23-18-11-7-8-16(14-18)19(22)21-15-20(12-5-6-13-20)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRPRVFRKDEJJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330640 | |

| Record name | 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |

CAS RN |

370868-77-2 | |

| Record name | 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

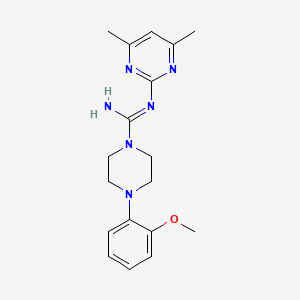

![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)

![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)

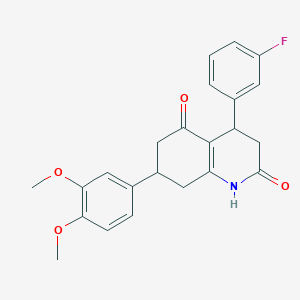

![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)

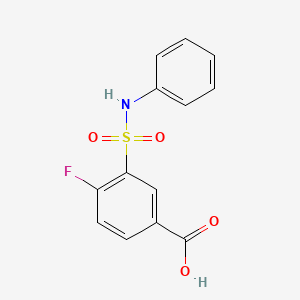

![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)

![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5559101.png)

![(4-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5559113.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)

![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)